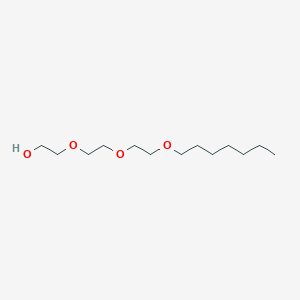
Triethylene glycol monoheptyl ether
Descripción general
Descripción
Triethylene glycol monoheptyl ether is a chemical compound with the molecular formula C13H28O4 . It belongs to the class of glycol ethers, which are based on glycols such as ethylene glycol or propylene glycol . These compounds are commonly used as solvents in paints and cleaners . Triethylene glycol monoheptyl ether is also known by other names such as 2- [2- [2- (Heptyloxy)ethoxy]ethoxy]ethanol .
Molecular Structure Analysis
The molecular structure of Triethylene glycol monoheptyl ether consists of a chain of three ethylene glycol units linked to a heptyl (seven carbon) group .
Physical And Chemical Properties Analysis
Triethylene glycol monoheptyl ether has an average mass of 248.359 Da . Glycol ethers, as a class of chemicals having longer hydrocarbon-like alkoxide groups, display solubility more characteristic of hydrocarbons .
Aplicaciones Científicas De Investigación
-
Synthesis of Superparamagnetic Iron Oxide Nanoparticles
- Field : Materials Science
- Application : Triethylene glycol monobutyl ether can be used as a solvent in the synthesis of superparamagnetic iron oxide nanoparticles .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The outcome of this process is the production of superparamagnetic iron oxide nanoparticles .
-
CO2 Solubilization
- Field : Environmental Science
- Application : Triethylene glycol monobutyl ether can solubilize CO2, which could be useful in carbon capture and storage .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The outcome of this process is the solubilization of CO2 .
-
Preparation of Polyether Adducts
- Field : Organic Chemistry
- Application : Triethylene glycol monobutyl ether can be used as a reactant in the preparation of polyether adducts of bis (1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)barium .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The outcome of this process is the preparation of polyether adducts .
-
Modification of Anthraquinone Material for Redox Flow Batteries
- Field : Energy Storage
- Application : Triethylene glycol monomethyl ether can be used for the modification of anthraquinone material for redox flow batteries .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The outcome of this process is the modification of anthraquinone material for redox flow batteries .
-
Preparation of Polymeric Electrolyte for Electrochemical Devices
- Field : Electrochemistry
- Application : Triethylene glycol monomethyl ether can be used for the preparation of polymeric electrolyte for electrochemical devices .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The outcome of this process is the preparation of polymeric electrolyte for electrochemical devices .
-
Formation of the Binary System of Polyethylene Glycol for Absorption of Silica
- Field : Materials Science
- Application : Triethylene glycol monomethyl ether can be used for the formation of the binary system of polyethylene glycol for absorption of silica .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The outcome of this process is the formation of the binary system of polyethylene glycol for absorption of silica .
Safety And Hazards
Direcciones Futuras
Glycol ethers, including Triethylene glycol monoheptyl ether, have a wide range of applications due to their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . They are used in various industries, including paints, cleaners, and textile dye processes .
Propiedades
IUPAC Name |
2-[2-(2-heptoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4/c1-2-3-4-5-6-8-15-10-12-17-13-11-16-9-7-14/h14H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYBFWKYAGGOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392240 | |
| Record name | Heptyltriglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Heptoxyethoxy)ethoxy]ethanol | |
CAS RN |
55489-59-3 | |
| Record name | 2-[2-[2-(Heptyloxy)ethoxy]ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55489-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptyltriglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



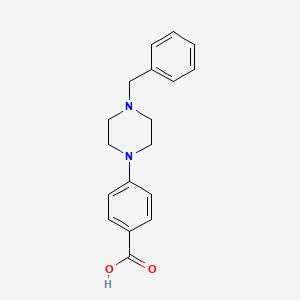
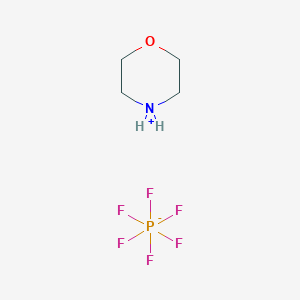
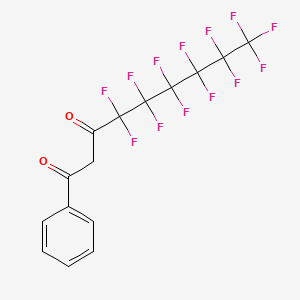

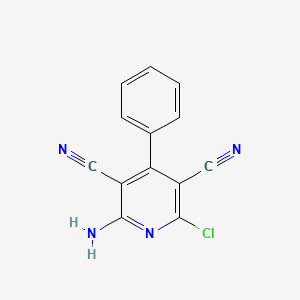
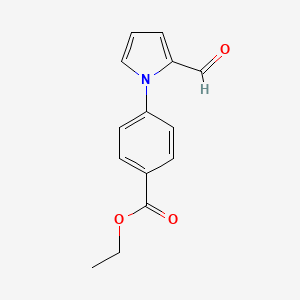
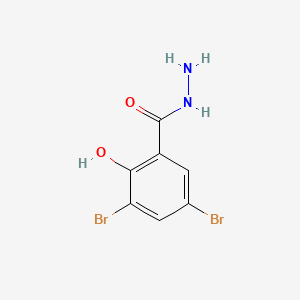
amino]-N-hydroxypropanimidamide](/img/structure/B1608823.png)
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride](/img/structure/B1608824.png)
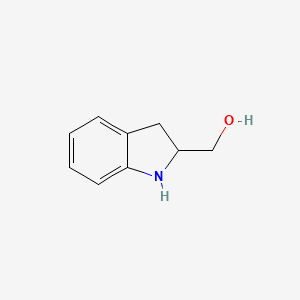
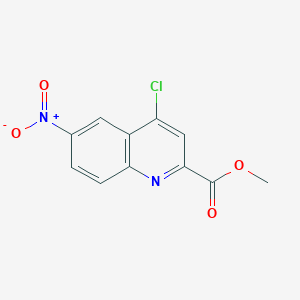
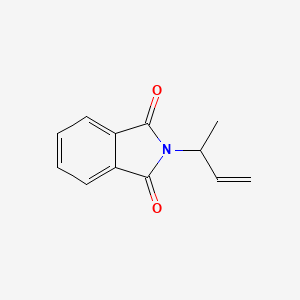
![3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid](/img/structure/B1608833.png)
![methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1608834.png)